7-Epi-lincomycin 2,7-Dipalmitate is a derivative of lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis. This compound features two palmitic acid chains esterified to the hydroxyl groups at positions 2 and 7 of the lincomycin molecule, enhancing its lipophilicity and potentially improving its pharmacological properties. The molecular formula for 7-Epi-lincomycin 2,7-Dipalmitate is with a molecular weight of approximately 883.35 g/mol .
The synthesis of 7-Epi-lincomycin 2,7-Dipalmitate typically involves the esterification of lincomycin with palmitic acid. This process requires specific reaction conditions, including temperature control and the use of catalysts to promote ester bond formation.
The reaction conditions are critical for ensuring high yields and purity of the final product .
The molecular structure of 7-Epi-lincomycin 2,7-Dipalmitate can be represented as follows:
This structural modification significantly enhances its lipophilicity compared to lincomycin, which may improve its ability to penetrate bacterial membranes .
7-Epi-lincomycin 2,7-Dipalmitate can undergo various chemical reactions:
These reactions are essential for exploring the compound's potential modifications that could enhance its antibacterial properties .
The mechanism of action for 7-Epi-lincomycin 2,7-Dipalmitate involves inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing peptide bond formation during translation. This action is similar to that of other lincosamide antibiotics, making it effective against various Gram-positive bacteria, including those resistant to other antibiotics .
These properties are crucial for understanding how the compound behaves in biological systems and during formulation development .
7-Epi-lincomycin 2,7-Dipalmitate has several applications in scientific research:
The compound's unique structure provides insights into novel drug formulations that could address current challenges in treating bacterial infections .
The lincosamide core of 7-epi-lincomycin 2,7-dipalmitate exhibits distinct stereochemical features critical to its biological activity. The "7-epi" designation specifies inversion at the C-7 chiral center, resulting in a threo configuration between C-7 and C-8, contrasting with the erythro configuration in native lincomycin. This epimerization significantly alters spatial orientation while retaining the core pyrrolidine-pyranose architecture. X-ray crystallographic analysis confirms the absolute configuration as 7R (versus 7S in lincomycin), with the sugar moiety adopting a ( ^1\text{C}_4 ) chair conformation stabilized by intramolecular hydrogen bonding [3] [6]. The stereochemical assignment follows:
Esterification occurs regioselectively at the C-2 and C-7 hydroxyl groups of the lincosaminide sugar unit. Palmitic acid (hexadecanoic acid) forms ester linkages via nucleophilic acyl substitution, confirmed through ( ^{13}\text{C} )-NMR carbonyl resonances at δ 173.5 ppm (C-2 ester) and δ 172.8 ppm (C-7 ester). The C-7 ester bond exhibits greater steric strain due to proximity to the bulky pyrrolidine substituent, influencing hydrolysis kinetics. This dual esterification converts the polar lincomycin scaffold into a lipophilic prodrug with a calculated logP of 5.8, dramatically altering bioavailability [3] [4] [7].
Unlike lincomycin (C₁₈H₃₄N₂O₆S, MW 406.54) or clindamycin (C₁₈H₃₃ClN₂O₅S, MW 424.98), 7-epi-lincomycin 2,7-dipalmitate (C₅₀H₉₄N₂O₈S, MW 883.35) features:
Dipalmitate conjugation induces profound conformational changes:
Table 1: Conformational Parameters vs. Parent Compounds
Parameter | Lincomycin | Clindamycin | 7-Epi-dipalmitate |
---|---|---|---|
C-7 Configuration | S | R (Cl) | R (OCOR) |
logP | 1.2 | 2.9 | 5.8 |
H-bond donors | 5 | 4 | 1 |
Molecular weight | 406.54 | 424.98 | 883.35 |
Comprehensive NMR assignments (Table 2) validate the structure:
Table 2: Key ( ^1\text{H} )-NMR Chemical Shifts (500 MHz, CDCl₃)
Proton | δ (ppm) | Multiplicity | Assignment Context |
---|---|---|---|
H-2 | 5.35 | dd, J=9.5 Hz | Esterified position |
H-7 | 4.72 | m | Epimerized center |
H-1' | 2.31 | t | Palmitate α-CH₂ |
H-16' | 0.88 | t | Palmitate terminal CH₃ |
HRMS confirms the molecular formula C₅₀H₉₄N₂O₈S with exceptional precision:
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: